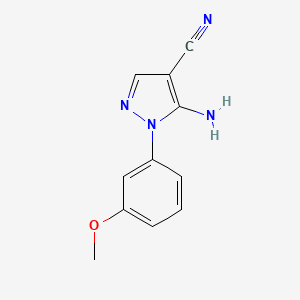

5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions. For example:

-

Acylation : Reacts with chloroacetyl chloride to form acetamide derivatives.

Reaction :Conditions : Room temperature, dichloromethane, triethylamine as base.

Yield : ~85% (analogous reaction) . -

Thiolate coupling : Reacts with 3-cyanopyridine-2-thiolates to form thieno[2,3-b]pyridines via Thorpe–Ziegler cyclization .

Condensation Reactions

The amino and cyano groups enable participation in multicomponent reactions:

-

Three-component reactions with aldehydes and malononitrile yield fused pyrazole derivatives. For example, mechanochemical reactions with azo-linked aldehydes produce azo-pyrazole-carbonitrile hybrids .

Conditions :

Cyclization and Annulation

The compound serves as a precursor for heterocyclic expansions:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with enaminones or cinnamonitriles via regioselective annulation .

-

Thienopyridines : Reacts with S-nucleophiles to form sulfur-containing fused rings .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention for its diverse applications in scientific research. This article explores its applications, focusing on pharmacological activities, synthetic methodologies, and potential in drug development.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. Research highlights include:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Research Findings : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Emerging research indicates potential antimicrobial effects:

- Study Insights : A recent investigation found that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggested that it could be developed into a novel antimicrobial agent .

Synthetic Methodologies

The synthesis of this compound typically involves:

- Condensation Reactions : The initial step often involves the condensation of 3-methoxybenzaldehyde with hydrazine to form an intermediate hydrazone.

- Cyclization : This intermediate undergoes cyclization with malononitrile to form the pyrazole ring.

- Functionalization : Further functionalization introduces the amino group at the 5-position.

Table 1: Synthetic Pathways

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3-Methoxybenzaldehyde + Hydrazine | Ethanol, reflux | Hydrazone |

| 2 | Hydrazone + Malononitrile | Base catalyst | Pyrazole |

| 3 | Pyrazole + Amine source | Heat | Final product |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Drug Development : Given its diverse biological activities, there is potential for this compound to be developed into multi-target drugs for cancer and inflammation.

- Structure-Activity Relationship (SAR) Studies : Further SAR studies could optimize its efficacy and selectivity for specific targets.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

- 5-Amino-1-(3-methoxyphenyl)-1h-1,2,3-triazole-4-carboxamide

- 5-Amino-1-(3-methoxyphenyl)-1h-1,2,4-triazole-4-carbonitrile

- 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxamide

Comparison: Compared to its analogs, 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile exhibits unique properties due to the presence of the cyano group at the 4-position. This functional group can influence the compound’s reactivity and binding affinity to molecular targets. Additionally, the methoxy group at the 3-position of the phenyl ring can enhance the compound’s solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.

Biologische Aktivität

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H10N4O

- CAS Number : 116884-64-1

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound and its derivatives:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various pathogens. For instance, derivatives showed MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| This compound | Staphylococcus epidermidis | 0.25 |

This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, particularly their effects on various cancer cell lines:

- Cell Cycle Arrest : Compounds derived from this pyrazole have been shown to induce cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell proliferation .

- Inhibition of Tubulin Polymerization : Some derivatives demonstrated significant inhibition of tubulin polymerization, indicating potential as anticancer agents targeting microtubules .

| Compound | Cancer Cell Line | IC50 (mM) |

|---|---|---|

| Derivative A | HeLa | 0.08 |

| Derivative B | MCF7 | 12.07 |

These findings indicate that the compound may serve as a template for developing novel anticancer therapies.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds have also been documented:

- In Vivo Studies : Research indicated that certain derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests a potential role in treating neurodegenerative diseases.

Case Studies

A notable study evaluated the efficacy of a series of pyrazole derivatives in treating infections caused by both Gram-positive and Gram-negative bacteria. The results showed that specific derivatives had sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting their potential in overcoming antibiotic resistance .

Eigenschaften

IUPAC Name |

5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-10-4-2-3-9(5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRXVZCMDMXZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653581 | |

| Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650628-66-3 | |

| Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.